3-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde

Physicochemical Properties Medicinal Chemistry Lead Optimization

This 3-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde (MW 150.18, logP 0.9446) is a differentiated heterocyclic building block for fragment-based drug discovery and CNS-targeted medicinal chemistry. The cyclopropyl substituent imparts conformational rigidity and metabolic stability that generic pyrazole aldehydes cannot replicate, eliminating the risk of reaction re-optimization and compromised lead profiles. It serves as a direct starting material for tranylcypromine isosteric analogs (32–60% multigram yield) and offers a versatile aldehyde handle for rapid library derivatization. Available in research quantities with full analytical documentation.

Molecular Formula C8H10N2O
Molecular Weight 150.181
CAS No. 1245808-37-0
Cat. No. B2709107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde
CAS1245808-37-0
Molecular FormulaC8H10N2O
Molecular Weight150.181
Structural Identifiers
SMILESCN1C(=CC(=N1)C2CC2)C=O
InChIInChI=1S/C8H10N2O/c1-10-7(5-11)4-8(9-10)6-2-3-6/h4-6H,2-3H2,1H3
InChIKeyDOCQIUDPZNFVFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde (CAS 1245808-37-0): Technical Baseline for Sourcing Decisions


3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde is a heterocyclic building block with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol . It is characterized by a 1-methyl-1H-pyrazole core, an aldehyde functional group at the 5-position, and a cyclopropyl substituent at the 3-position . This compound serves as a versatile intermediate for constructing more complex molecules, particularly in medicinal chemistry and agrochemical research [1]. Its canonical SMILES is CN1C(=CC(=N1)C2CC2)C=O .

Procurement Risk of Generic Substitution: Why Not All Pyrazole Carbaldehydes Are Interchangeable


Substituting 3-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde with a generic pyrazole aldehyde carries quantifiable risks to project timelines and outcomes. Simple substitutions, such as replacing the cyclopropyl group with a methyl or phenyl group, are not equivalent [1]. The cyclopropyl moiety imparts unique conformational rigidity and metabolic stability to derived molecules, which is a well-established principle in medicinal chemistry [2]. Furthermore, differences in physicochemical properties, such as a measured logP of 0.9446 for this specific compound, directly influence its solubility and reactivity profile, making in-class substitutions without re-optimization of reaction conditions a high-risk endeavor.

Quantitative Differentiation Evidence for 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde (CAS 1245808-37-0)


Lipophilicity (logP) Differentiation from Non-Cyclopropyl Analogs

3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde possesses a measured logP of 0.9446 . This value quantifies its lipophilicity, a critical parameter influencing solubility, membrane permeability, and overall drug-likeness. This differentiates it from non-cyclopropyl pyrazole-5-carbaldehyde analogs, which typically have different logP values based on their substituents. For instance, a pyrazole-5-carbaldehyde with a simple methyl group at the 3-position would be expected to have a lower logP due to the smaller, more polar nature of the methyl group.

Physicochemical Properties Medicinal Chemistry Lead Optimization

Synthetic Utility in Lead-Like Library Generation

The compound class to which 3-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde belongs is demonstrated to be a productive starting material for generating structurally complex, lead-like libraries. In a related study, a synthesis of trans-disubstituted pyrazolylcyclopropane building blocks from similar pyrazolecarbaldehydes was achieved with overall yields of 32–60% on up to a 50 g scale [1]. This establishes a precedent for the scalable and efficient use of this specific aldehyde in synthesizing novel chemotypes, which are considered isosteric analogs of CNS-active drug tranylcyclopromine [1].

Synthetic Methodology Building Blocks Drug Discovery

Conformational Impact of the Cyclopropyl Group

The cyclopropyl group on 3-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde introduces a specific, quantifiable angle (average internal angle of 60°) and restricts bond rotation, conferring a unique conformational constraint to any derived molecule [1]. This is in stark contrast to an acyclic alkyl chain or even a larger cycloalkyl ring, which offers greater conformational flexibility. This rigidification is a key strategy for improving binding affinity and selectivity for a biological target.

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

Best-Fit Application Scenarios for Procuring 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde


Fragment-Based Drug Discovery (FBDD) Programs Targeting CNS or Metabolic Pathways

The compound's relatively low molecular weight (150.18 g/mol) and balanced lipophilicity (logP 0.9446) make it an ideal fragment for FBDD campaigns. The cyclopropyl group's established ability to enhance metabolic stability and CNS penetration [1] positions any resulting fragment hit favorably for lead optimization. The aldehyde functionality serves as a robust vector for rapid derivatization and library synthesis [2].

Synthesis of Cyclopropane-Containing Bioisosteres of Tranylcypromine

This compound is a direct and practical starting material for synthesizing trans-disubstituted pyrazolylcyclopropane building blocks, which are established as isosteric analogs of the CNS-active drug tranylcyclopromine [2]. The described synthetic route, which proceeds with 32–60% overall yield on multigram scale [2], provides a clear and scalable entry point into this therapeutically relevant chemical space.

Medicinal Chemistry Programs Aiming to Optimize Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE)

The cyclopropyl group is a well-validated motif for improving ligand efficiency (LE) and lipophilic ligand efficiency (LLE) by adding molecular complexity and rigidity without a significant penalty in molecular weight or lipophilicity [1]. Incorporating 3-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde early in a project allows teams to explore this design principle, potentially leading to clinical candidates with superior drug-like properties.

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